molecular formula C7H12N4O2S B13554595 tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate

tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate

Cat. No.: B13554595
M. Wt: 216.26 g/mol
InChI Key: DHWHQNNJOHJBFF-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

tert-butyl N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-7(2,3)13-6(12)9-4-8-5(14)11-10-4/h1-3H3,(H3,8,9,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHQNNJOHJBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=S)NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the tert-butyl carbamate moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms and protein interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-sulfanyl-1H-1,2,4-triazol-4-yl)carbamate
  • tert-Butyl N-(3-sulfanyl-1H-1,2,3-triazol-5-yl)carbamate
  • tert-Butyl N-(3-sulfanyl-1H-1,2,4-triazol-5-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring. This unique structure allows for distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

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